molecular formula C6H10N2S B1291139 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine CAS No. 920458-76-0

1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B1291139
CAS No.: 920458-76-0
M. Wt: 142.22 g/mol
InChI Key: NMRXZMUYJYMSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine (CAS 920458-76-0) is a high-purity organic compound supplied with a minimum purity of ≥97% . This molecule, with the molecular formula C₆H₁₀N₂S and a molecular weight of 142.22 g/mol, features a thiazole ring system, a privileged scaffold in medicinal chemistry and material science . Its structure includes an ethanamine side chain, making it a versatile building block or intermediate for the synthesis of more complex molecules, such as Schiff base ligands for metal complexes, which have shown applications in DNA binding studies . Researchers value this compound for its potential in developing novel pharmacological agents and in various chemical synthesis pathways. Please handle with care; this product is classified as a dangerous good and has associated hazard statements . For Research and Further Manufacturing Use Only. Not for Direct Human Use. Chemical Identifiers • CAS: 920458-76-0 • Molecular Formula: C₆H₁₀N₂S • Molecular Weight: 142.22 g/mol • SMILES: CC1=CN=C(C(C)N)S1 Storage & Handling Store sealed in a dry environment at 2-8°C . This product is classified as hazardous and carries the following hazard statements: H302-H312-H315-H318-H332-H335 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methyl-1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRXZMUYJYMSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920458-76-0
Record name 1-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Derivatization of 1 5 Methyl 1,3 Thiazol 2 Yl Ethan 1 Amine

Reactions at the Amine Functionality

The primary amine group (-NH₂) attached to the ethyl side chain is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This functionality serves as the principal center for reactions such as alkylation, acylation, and condensation, leading to the formation of more complex molecular architectures.

Alkylation Reactions

The nitrogen atom of the primary amine in 1-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine can readily participate in nucleophilic aliphatic substitution reactions with alkyl halides. wikipedia.org This process, known as N-alkylation, results in the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. mnstate.edu However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to polyalkylation. mnstate.edu To achieve mono-alkylation, an excess of the starting amine is often employed. mnstate.edu The reaction of related 2-aminothiazole (B372263) structures with α-haloketones proceeds via N-alkylation, highlighting the nucleophilicity of the nitrogen atom in this class of compounds. nih.govresearchgate.net

Table 1: Representative N-Alkylation Reactions This table is generated based on established chemical principles of amine alkylation.

Alkylating Agent Base Solvent Product Type
Methyl Iodide K₂CO₃ Acetonitrile Secondary Amine
Benzyl Bromide Triethylamine Dichloromethane Secondary Amine
Ethyl Bromoacetate NaHCO₃ Ethanol N-Substituted Glycine Ester

Acylation Reactions

N-acylation is a fundamental transformation of the primary amine group, leading to the formation of a stable amide bond. This reaction is typically achieved by treating this compound with an acylating agent such as an acyl chloride or a carboxylic anhydride. The reaction is often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the acidic byproduct (e.g., HCl). mnstate.edu Alternatively, direct condensation with a carboxylic acid can be facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Studies on the acylation of 2-aminobenzothiazoles have demonstrated the efficiency of nucleophilic acyl substitution to produce various amide derivatives. nih.govnih.gov

Table 2: Representative N-Acylation Reactions This table is generated based on analogous acylation reactions of aminothiazoles. nih.gov

Acylating Agent Conditions Product Type
Acetyl Chloride Triethylamine, Dichloromethane, 0 °C to r.t. N-Acetylated Amide
Benzoyl Chloride Pyridine, 0 °C N-Benzoylated Amide
Cinnamic Acid SOCl₂, then amine, NaHCO₃, CH₂Cl₂ N-Cinnamoyl Amide
Acetic Anhydride Room Temperature N-Acetylated Amide

Condensation Reactions (e.g., with Isothiocyanates, Carbonyl Compounds)

The nucleophilic amine readily condenses with various electrophilic partners. Reaction with isothiocyanates (R-N=C=S) yields substituted thiourea (B124793) derivatives. This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. This type of condensation is well-established for aminothiazole systems. pharmaguideline.com

Condensation with carbonyl compounds, such as aldehydes and ketones, is another significant reaction pathway. This initially forms a hemiaminal intermediate, which can then dehydrate to form an imine, a reaction discussed in more detail in the subsequent section. libretexts.org

Table 3: Representative Condensation Reactions This table is generated based on established reactivity of amines and aminothiazoles. pharmaguideline.com

Reagent Conditions Product Type
Phenyl Isothiocyanate Ethanol, Reflux N-Phenyl-N'-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]thiourea
Carbon Disulfide Basic conditions Dithiocarbamate Salt
Benzaldehyde Ethanol, Reflux Schiff Base (Imine)

Schiff Base Formation

The reaction of this compound with aldehydes or ketones under acid-catalyzed conditions leads to the formation of imines, commonly known as Schiff bases. nih.govnih.gov This condensation reaction is reversible and proceeds through a carbinolamine intermediate. libretexts.orgnih.gov The elimination of a water molecule from this intermediate yields the C=N double bond characteristic of an imine. youtube.com The reaction rate is pH-dependent, typically optimal under mildly acidic conditions (pH 4-5), which are sufficient to catalyze the dehydration step without excessively protonating the nucleophilic amine. libretexts.org The formation of Schiff bases from aminothiazole precursors and various aldehydes is a widely used synthetic strategy. mdpi.comscispace.com

Table 4: Representative Schiff Base Forming Reactions This table is generated based on established chemical principles of imine formation. libretexts.orgmdpi.com

Carbonyl Compound Catalyst Conditions Product
Benzaldehyde Acetic Acid (cat.) Ethanol, Reflux N-Benzylidene-1-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine
Acetone p-Toluenesulfonic acid (cat.) Toluene, Dean-Stark N-(Propan-2-ylidene)-1-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine
4-Hydroxybenzaldehyde Acetic Acid (cat.) Ethanol, Reflux 4-{[(1E)-1-(5-Methyl-1,3-thiazol-2-yl)ethylidene]amino}phenol

Reactions Involving the Thiazole (B1198619) Ring

The thiazole ring is an aromatic heterocycle, and its reactivity is governed by the electron distribution within the ring system. The presence of the sulfur atom and the nitrogen atom, along with the substituents, influences its susceptibility to electrophilic attack.

Electrophilic Aromatic Substitution

The thiazole ring exhibits aromatic character, making it susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The electron density distribution in the thiazole ring dictates the position of substitution. Calculations and experimental evidence show that the C5 position is the most electron-rich and thus the most favorable site for electrophilic attack. pharmaguideline.comwikipedia.org However, in this compound, the C5 position is already substituted with a methyl group.

The existing substituents significantly influence the regioselectivity of further substitutions. wikipedia.org The 2-aminoethyl group is an activating group, directing electrophiles to the C4 and C5 positions. The 5-methyl group is also an activating, ortho-para directing group. mnstate.edu With the C5 position occupied, the combined activating effects of both the C2- and C5-substituents would strongly direct incoming electrophiles to the C4 position, the only remaining unsubstituted carbon on the ring. Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation are predicted to occur at the C4 position. pharmaguideline.comwikipedia.orgmasterorganicchemistry.com

Table 5: Predicted Electrophilic Aromatic Substitution Reactions This table is generated based on established principles of electrophilic aromatic substitution on heterocyclic rings. pharmaguideline.comwikipedia.org

Reaction Reagents Predicted Product
Bromination Br₂, Acetic Acid 1-(4-Bromo-5-methyl-1,3-thiazol-2-yl)ethan-1-amine
Nitration HNO₃, H₂SO₄ 1-(5-Methyl-4-nitro-1,3-thiazol-2-yl)ethan-1-amine
Sulfonation Fuming H₂SO₄ 2-(1-Aminoethyl)-5-methyl-1,3-thiazole-4-sulfonic acid
Friedel-Crafts Acylation Acetyl Chloride, AlCl₃ 1-[2-(1-Aminoethyl)-5-methyl-1,3-thiazol-4-yl]ethan-1-one

Nucleophilic Attack on the Thiazole Moiety

The thiazole ring exhibits a distinct electronic distribution that influences its susceptibility to nucleophilic attack. The nitrogen atom at position 3 is pyridine-like, and due to its electron-withdrawing nature, it reduces the electron density at the C2 carbon atom. pharmaguideline.comchemicalbook.com This makes the C2 position the most electron-deficient and, consequently, the primary site for nucleophilic substitution reactions. pharmaguideline.comchemicalbook.com However, the presence of the amino group at the C2 position (as in the parent 2-aminothiazole structure) significantly influences this reactivity. This amino group acts as an electron-donating group, which can decrease the electrophilicity of the C2 carbon, making nucleophilic substitution at this position more challenging unless a suitable leaving group is present. ias.ac.in

For a nucleophilic attack to occur on the ring itself, activation of the ring or the presence of a strong nucleophile is typically necessary. pharmaguideline.com For instance, in 2-halogenated thiazoles, the halogen atom at the C2 position can be readily displaced by various nucleophiles through an addition-elimination mechanism. ias.ac.inrsc.org While the primary amine of this compound is a potent nucleophile itself, the thiazole ring it is attached to is generally resistant to nucleophilic attack unless further substituted with a good leaving group.

Oxidation Reactions at Sulfur

The sulfur atom in the thiazole ring is susceptible to oxidation, although it is generally less reactive than the sulfur in thiophene. This reaction can lead to the formation of aromatic thiazole N-oxides or non-aromatic sulfoxides and sulfones. wikipedia.org The specific outcome depends on the oxidizing agent and the reaction conditions. Various oxidizing agents can be employed, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org A novel reagent, hypofluorous acid (prepared from fluorine and water in acetonitrile), has also been used for this transformation. wikipedia.org The oxidation at the sulfur atom alters the electronic structure of the ring, converting the sulfur into a sulfoxide (B87167) or sulfone group, which can influence the subsequent reactivity of the molecule. wikipedia.org

Formation of Hybrid Heterocyclic Systems

The this compound scaffold serves as a valuable building block for the synthesis of more complex hybrid heterocyclic systems. The primary amine group is a key functional handle for derivatization, enabling the construction of fused or linked ring systems with diverse chemical properties.

Thiazole-Thiadiazole Hybrids

The synthesis of hybrid molecules containing both thiazole and thiadiazole rings is a common strategy in medicinal chemistry. A frequent approach involves using the 2-amino group of the thiazole core to construct a 1,3,4-thiadiazole (B1197879) ring. This can be achieved by first reacting the aminothiazole derivative with thiosemicarbazide to form a thiourea intermediate. mdpi.comnih.gov Subsequent acid-catalyzed cyclization of this intermediate leads to the formation of the 2-amino-1,3,4-thiadiazole ring. researchgate.net This method provides a direct linkage between the two heterocyclic systems.

Table 1: Representative Synthesis of Thiazole-Thiadiazole Hybrids

Step Reactants Reagents/Conditions Product
1 2-Aminothiazole derivative, Isothiocyanate Addition Reaction Thiazolyl-thiourea intermediate

Thiazole-Triazole Conjugates

The fusion of thiazole and triazole moieties is often accomplished using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netresearchgate.net This reaction is highly efficient and selective for the formation of 1,4-disubstituted 1,2,3-triazoles. researchgate.netarkat-usa.org To create a thiazole-triazole conjugate, the this compound can be chemically modified to introduce either a terminal alkyne or an azide (B81097) group. This functionalized thiazole derivative is then reacted with a corresponding azide- or alkyne-containing partner to form the stable triazole linker, covalently connecting the two heterocyclic systems. nih.govresearchgate.net

Table 2: General "Click Chemistry" Approach for Thiazole-Triazole Conjugates

Reactant 1 Reactant 2 Catalyst/Conditions Product
Thiazole-Alkyne Derivative Azide-containing molecule Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) Thiazole-1,2,3-triazole Conjugate

Thiazole-Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds that can be hybridized with a thiazole core. ekb.eg A widely used method for synthesizing 2-pyrazolines involves the cyclocondensation reaction of an α,β-unsaturated aldehyde or ketone (chalcone) with a hydrazine (B178648) derivative. ekb.egnih.gov To create a thiazole-pyrazoline hybrid, the 2-aminothiazole moiety can be first converted into a hydrazine derivative. mdpi.com This thiazolyl hydrazine is then reacted with a chalcone (B49325) in a suitable solvent, often with a catalytic amount of acid, to yield the corresponding thiazolyl-pyrazoline derivative. mdpi.comnih.gov

Table 3: Synthesis of Thiazole-Pyrazoline Derivatives via Chalcones

Step Reactants Reagents/Conditions Product
1 Aryl Methyl Ketone, Aromatic Aldehyde Base (e.g., NaOH), Ethanol (Claisen-Schmidt condensation) α,β-Unsaturated Ketone (Chalcone)
2 2-Aminothiazole derivative Diazotization, Reduction 2-Hydrazinylthiazole intermediate

Benzothiazole (B30560) and Imidazothiazole Derivatives

The synthesis of fused heterocyclic systems is a key derivatization strategy.

Imidazo[2,1-b]thiazole (B1210989) Derivatives: A direct and common method to form a fused imidazothiazole system is the reaction of a 2-aminothiazole derivative with an α-haloketone. mdpi.comnih.gov This reaction, a variation of the Hantzsch thiazole synthesis, involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole on the α-carbon of the haloketone, followed by cyclization and dehydration to form the fused imidazo[2,1-b]thiazole ring system. nih.gov

Benzothiazole Derivatives: It is important to note that benzothiazoles are typically synthesized by the condensation of 2-aminothiophenol with various carbonyl compounds (aldehydes, ketones, acids). nih.govekb.egekb.egmdpi.com This involves building the thiazole ring onto a pre-existing benzene ring. Creating a benzothiazole directly from a this compound precursor is not a standard synthetic route. The more relevant transformation for derivatizing the aminothiazole core is the formation of the aforementioned imidazo[2,1-b]thiazole system.

Table 4: Synthesis of Fused Imidazo[2,1-b]thiazole Derivatives

Reactant 1 Reactant 2 Conditions Product

Mechanistic Studies of Transformation Pathways

Reaction Mechanisms in One-Pot Syntheses

One-pot multicomponent reactions are highly efficient for synthesizing complex heterocyclic molecules like thiazole derivatives from simple precursors, minimizing waste and saving time. researchgate.net The amine functionality in this compound makes it a suitable component for such reactions.

A common one-pot mechanism for thiazole synthesis is the Hantzsch reaction, involving the condensation of an α-haloketone with a thioamide. This can be extended to multicomponent setups. For example, a series of novel thiazolylhydrazone derivatives were synthesized via a one-pot multicomponent condensation of 1,3-indandione, thiosemicarbazide, and a 3-(2-bromoacetyl) compound. researchgate.net In a hypothetical scenario involving the title compound, its primary amine could react with a carbonyl compound to form an imine in situ. This intermediate could then react with a sulfur-containing species and another component to build a new heterocyclic ring fused to or substituted on the original thiazole.

Another relevant one-pot approach is the synthesis of pyrazole-thiazole hybrids. These syntheses can involve the reaction of aldehydes, thiosemicarbazide, and acetophenones in the presence of a catalyst like N-bromosuccinimide (NBS). bepls.com The mechanism typically involves the initial formation of a thiosemicarbazone from the aldehyde and thiosemicarbazide. Concurrently, the acetophenone is brominated by NBS to form an α-bromoacetophenone. The thiosemicarbazone then acts as a nucleophile, attacking the α-bromoacetophenone, leading to cyclization and the formation of the 2-aminothiazole ring structure. The primary amine of this compound could participate in similar condensation reactions to initiate the formation of more complex, linked heterocyclic systems in a single pot.

Three-component reactions for synthesizing arylaminomethylidene derivatives of furan-2(3H)-ones have also been explored. These reactions proceed in a one-pot mode involving an aryl-substituted furanone, an orthoester, and an aromatic amine under reflux. mdpi.com This showcases a pathway where the amine acts as a key nucleophile in a condensation cascade.

Tautomerism Studies (e.g., Thiol-Thione Tautomerism)

Tautomerism is a fundamental concept in organic chemistry, and for many thiazole derivatives, particularly those capable of forming a thione group, the thiol-thione equilibrium is of significant interest. While this compound itself does not exhibit this tautomerism, its derivatives, such as those resulting from reactions that introduce a mercapto or hydroxyl group at the 2-position of a newly formed ring, can exist as tautomeric mixtures.

The thione-thiol equilibrium involves the migration of a proton between a sulfur and a nitrogen atom, with a concurrent shift of a double bond (C=S ⇌ C-SH). Extensive studies on related heterocyclic systems like 1,2,4-triazole-3-thiones have shown that the thione form is generally the more stable tautomer in both the gas phase and in solution. nih.gov

Several factors influence the position of this equilibrium:

Solvent Polarity: Polar solvents tend to favor the more polar thione form. cdnsciencepub.com

Substituents: The electronic nature of substituents on the ring can influence the relative stability of the tautomers, although in many cases, the thione form remains predominant regardless of the substituent. nih.gov

Phase: In the condensed phase and in solutions, the thione form typically dominates the equilibrium.

Quantum chemical investigations using methods like Density Functional Theory (DFT) have been employed to calculate the relative energies and stabilities of the thione and thiol tautomers. nih.gov Experimental verification is often achieved using spectroscopic methods such as UV-Vis, IR, and NMR spectroscopy, which can detect the distinct functional groups present in each tautomer. For example, in an alkaline solution, the equilibrium can be shifted toward the formation of the thiol form.

Tautomeric FormKey Structural FeatureFavored in
ThioneC=S (Thiocarbonyl)Polar Solvents, Gas Phase, Condensed Phase
ThiolC-SH (Mercapto)Nonpolar Solvents (dilute), Alkaline Solutions

Cycloaddition Reaction Mechanisms

Cycloaddition reactions are powerful tools for constructing cyclic molecules. While thiazoles are aromatic and generally unreactive in cycloadditions, the presence of an amino group at the 2-position can activate the ring system to participate as a diene in [4+2] cycloadditions (Diels-Alder reactions). nih.govacs.org This reactivity is particularly pronounced in 4-alkenyl-2-aminothiazoles.

The mechanism of the [4+2] cycloaddition between 4-alkenyl-2-dialkylaminothiazoles and electron-deficient dienophiles like nitroalkenes proceeds with high selectivity. acs.org

Reaction Type: It is a polar Diels-Alder reaction. The amino group at the C2 position acts as an electron-donating group, activating the diene system.

Regioselectivity: The reaction is highly regioselective, leading to the preferential formation of one constitutional isomer. acs.org

Stereoselectivity: The cycloaddition occurs with complete diastereoselectivity, typically favoring an exo approach of the dienophile with respect to the diene. acs.org

Rearomatization: The initial cycloadduct is often not isolated. It rapidly undergoes a 1,3-hydrogen migration to rearomatize the thiazole ring, yielding a stable tetrahydrobenzothiazole derivative. nih.govacs.org

Computational studies have been used to scrutinize the potential energy surface of these reactions, confirming that the polar, stepwise, or highly asynchronous concerted mechanisms are favored, consistent with experimental outcomes. acs.org

In addition to [4+2] cycloadditions, 2-aminothiazoles can undergo a formal [2+2] cycloaddition with dienophiles like dimethyl acetylenedicarboxylate (DMAD). This reaction proceeds through a zwitterionic intermediate to form a cyclobutene, which then undergoes a series of electrocyclic ring-opening and ring-closing reactions, ultimately extruding a sulfur atom to form a pyridine derivative. wikipedia.org

For this compound to participate in such reactions, it would first need to be derivatized, for example, by introducing an alkenyl group at the 4-position of the thiazole ring.

Structural Elucidation and Analytical Characterization

Spectroscopic Analysis Methods

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise map of the molecular structure can be constructed.

The ¹H-NMR spectrum of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS).

The spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule: the methyl group attached to the thiazole (B1198619) ring, the aromatic proton on the thiazole ring, the methine proton of the ethylamine (B1201723) side chain, the methyl group of the ethylamine side chain, and the protons of the primary amine group. The amine protons often appear as a broad singlet and their chemical shift can be variable due to factors like solvent and concentration. docbrown.info The integration of these signals would correspond to a proton ratio of 3:1:1:3:2.

Expected ¹H-NMR Chemical Shift Assignments

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Amine (-NH₂) 1.5 - 2.5 Broad Singlet
Thiazole-CH₃ ~2.4 Singlet
Ethylamine-CH₃ ~1.5 Doublet
Thiazole-H ~7.1 Singlet

Note: Predicted values are based on typical chemical shifts for similar functional groups and thiazole derivatives. Actual experimental values may vary based on solvent and other conditions.

The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals are anticipated, corresponding to each carbon atom in its unique electronic environment. The chemical shifts are influenced by the hybridization and electronegativity of attached atoms. researchgate.netmdpi.com

Expected ¹³C-NMR Chemical Shift Assignments

Carbon Atom Predicted Chemical Shift (δ, ppm)
Thiazole-C2 ~175
Thiazole-C4 ~140
Thiazole-C5 ~125
Ethylamine-CH ~55
Ethylamine-CH₃ ~25

Note: Predicted values are based on typical chemical shifts for similar functional groups and thiazole derivatives. The C2 carbon of the thiazole ring, bonded to both sulfur and nitrogen and the ethylamine group, is expected to be the most downfield. researchgate.netnih.gov

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. A key expected correlation would be between the methine (CH) proton and the methyl (CH₃) protons of the ethylamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (e.g., Thiazole-H) to its corresponding carbon signal (e.g., Thiazole-C4).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aliphatic and aromatic groups, and the C=N and C=C bonds within the thiazole ring. researchgate.netnist.gov

Expected IR Absorption Bands

Functional Group Bond Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine N-H Symmetric & Asymmetric Stretch 3300 - 3500 (two bands)
Primary Amine N-H Bending (Scissoring) 1590 - 1650
Aromatic C-H =C-H Stretch 3000 - 3100
Aliphatic C-H -C-H Stretch 2850 - 3000
Thiazole Ring C=N Stretch 1600 - 1680

Note: Values are typical ranges for the specified functional groups. masterorganicchemistry.com

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₇H₁₀N₂S, corresponding to a molecular weight of approximately 154.24 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) is expected at m/z ≈ 154. The fragmentation pattern provides clues to the molecule's structure. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: A common fragmentation for amines, involving the cleavage of the bond adjacent to the nitrogen atom. Loss of the methyl group (•CH₃) from the ethylamine side chain would result in a prominent fragment ion at m/z 139.

Side-chain cleavage: Cleavage of the C-C bond of the ethylamine side chain can lead to the formation of a stable thiazole-containing cation.

Thiazole Ring Cleavage: The thiazole ring itself can undergo fragmentation, although this often requires higher energy.

Expected Major Fragment Ions in Mass Spectrometry

m/z Proposed Fragment
154 [M]⁺ (Molecular Ion)
139 [M - CH₃]⁺
113 [M - C₂H₅N]⁺

Note: These represent plausible fragmentation pathways. The relative abundance of each fragment depends on the ionization conditions.

of this compound

Following a comprehensive search of scientific literature and chemical databases, experimental data specifically detailing the X-ray crystallographic and elemental analysis of the compound this compound is not available in the public domain.

The structural determination of a chemical compound through single-crystal X-ray diffraction is a definitive method that provides precise information on its three-dimensional atomic arrangement. This analysis yields critical data points such as the crystal system, space group, atomic coordinates, bond lengths, and bond angles. This empirical data is fundamental for a complete understanding of the molecule's solid-state conformation and its intermolecular interactions, including hydrogen bonding networks.

Similarly, elemental analysis is a foundational analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This method serves as a crucial verification of the compound's empirical formula and purity.

Without access to published experimental results from these analyses for this compound, it is not possible to provide scientifically accurate and verifiable information for the following sections as requested:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elemental Analysis for Compositional Verification

To generate the detailed article as outlined, the requisite data would need to be obtained through laboratory synthesis and subsequent analytical characterization of the compound, followed by the publication of these findings in a peer-reviewed scientific journal or deposition in a crystallographic database.

Structure Activity Relationship Sar Studies

Methodologies for SAR Analysis

Systematic Modification of Substituents on the Thiazole (B1198619) Ring

A primary strategy in SAR studies involves the systematic modification of substituents on the thiazole ring. The thiazole core is a versatile scaffold, and alterations at its available positions can significantly impact biological activity. For instance, the methyl group at the 5-position is a key feature of the parent compound. Studies on related thiazole derivatives have shown that the nature and position of substituents on the thiazole ring can dramatically alter their pharmacological profiles.

Modification Site Type of Modification Observed Impact on Activity (General Thiazole SAR)
C4-positionIntroduction of various aryl or heteroaryl groupsCan influence potency and selectivity, depending on the target.
C5-positionReplacement of the methyl group with other alkyl or aryl groupsCan affect metabolic stability and binding affinity.
C5-positionIntroduction of electron-withdrawing or electron-donating groupsModulates the electronic properties of the ring, impacting interactions with biological targets.

Investigation of Modifications at the Ethanamine Moiety

The ethanamine side chain is another critical component for modification in SAR studies. Alterations to this moiety can influence factors such as basicity, stereochemistry, and the potential for hydrogen bonding, all of which are crucial for receptor interactions. Key modifications include:

N-Alkylation and N-Acylation: Introducing various alkyl or acyl groups to the primary amine can alter its lipophilicity and steric bulk, which can in turn affect target binding and pharmacokinetic properties.

Stereochemistry: The chiral center at the carbon bearing the amine group is a significant determinant of activity. Separating and testing individual enantiomers often reveals that one is significantly more active than the other (the eutomer).

Chain Length and Branching: Modifying the length of the ethyl chain or introducing branching can alter the spatial relationship between the thiazole ring and the amine group, impacting how the molecule fits into a binding pocket.

Scaffold Hopping Approaches

Scaffold hopping is a powerful strategy used to identify novel core structures that retain the key pharmacophoric features of the original molecule while offering improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. Starting from the 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine scaffold, medicinal chemists can explore bioisosteric replacements for the thiazole ring. This involves replacing the core with other five- or six-membered heterocyclic rings that can maintain a similar spatial arrangement of the essential side chains. Computational methods are often employed to guide the selection of new scaffolds based on shape and electrostatic similarity to the parent compound. This approach can lead to the discovery of entirely new chemical series with therapeutic potential.

Influence of Electronic and Steric Properties on Molecular Interactions

The biological activity of this compound and its derivatives is profoundly influenced by the electronic and steric properties of their constituent groups. These properties dictate how the molecule interacts with its biological target at a molecular level.

Role of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the thiazole ring can significantly modulate the electron density of the entire molecule, thereby affecting its ability to form key interactions such as hydrogen bonds and pi-stacking with amino acid residues in a protein's active site.

Electron-Donating Groups (EDGs): Groups like methyl, methoxy (B1213986), and amino increase the electron density of the thiazole ring. This can enhance cation-pi interactions or increase the basicity of the ring nitrogens, potentially leading to stronger binding with the target.

Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, and haloalkyls decrease the electron density of the thiazole ring. This can alter the molecule's dipole moment and its ability to act as a hydrogen bond acceptor, which may be favorable for binding to certain targets.

The following table summarizes the general effects of these groups on the electronic properties of the thiazole ring:

Group Type Example Substituents Effect on Thiazole Ring Electron Density Potential Impact on Molecular Interactions
Electron-Donating-CH₃, -OCH₃, -NH₂IncreasesEnhanced cation-pi interactions, increased basicity.
Electron-Withdrawing-NO₂, -CN, -CF₃DecreasesAltered dipole moment, modified hydrogen bonding capacity.

Impact of Alkyl and Aromatic Substituents

Alkyl Substituents: The methyl group at the 5-position of the parent compound contributes to its lipophilicity and may engage in hydrophobic interactions within the binding pocket. Varying the size of this alkyl group (e.g., ethyl, propyl) can probe the limits of the hydrophobic pocket.

Aromatic Substituents: Replacing the methyl group with an aromatic ring (e.g., phenyl, pyridyl) introduces the possibility of pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein. The substitution pattern on this aromatic ring can be further explored with various functional groups to fine-tune electronic and steric properties.

The interplay of these electronic and steric factors is complex, and often, a combination of modifications is necessary to achieve the desired biological activity and drug-like properties.

Importance of Fused and Pendant Heterocyclic Rings in Molecular Recognition

The combination of thiazole and thiadiazole rings within a single molecular framework has been explored for the development of novel therapeutic agents, particularly in cancer treatment. nih.govtandfonline.com Thiadiazole is considered a bioisostere of moieties like pyrimidine (B1678525) and oxadiazole, and its inclusion can improve a compound's ability to cross cellular membranes and interact with biological targets. nih.gov The sulfur atom in the thiadiazole ring enhances liposolubility, which is a key pharmacokinetic property. nih.gov

SAR studies have shown that utilizing a thiazole/thiadiazole carboxamide structure can be favorable for cytotoxic activity against various cancer cell lines. nih.gov The electron-rich nature of both the thiazole and thiadiazole rings makes them adept at forming hydrogen bonds with biological targets, such as the c-Met kinase, which is implicated in cancer. nih.gov The interaction between the nitrogen atom of the thiadiazole ring and specific amino acid residues (like S181) can contribute to increased receptor affinity compared to thiazole-only derivatives. nih.gov

Table 1: Research Findings on Thiazole-Thiadiazole Hybrids
Compound SeriesBiological Target/ActivityKey SAR FindingReference
Thiazole/Thiadiazole Carboxamide Analoguesc-Met Kinase Inhibition (Antitumor)The thiazole/thiadiazole carboxamide moiety was favorable for cytotoxicity against multiple human cancer cell lines. nih.gov
1,3,4-Thiadiazole-Thiazole HybridsAnticancer (Liver Cancer)Specific substitutions on the thiadiazole ring led to compounds with high growth-inhibitory potential against HepG2-1 liver cancer cells. tandfonline.com
Thiadiazole Analogues as A3 Receptor AntagonistsHuman Adenosine A3 ReceptorAn additional H-bond to the thiadiazole ring, absent with thiazole derivatives, could contribute to the increase of human adenosine A3 receptor affinity. nih.gov

The 1,2,3-triazole ring is another versatile heterocycle that, when linked to a thiazole core, often results in compounds with significant biological activity, particularly antimicrobial effects. nih.govmdpi.com This linkage creates a scaffold that can be readily modified. A prominent feature of these hybrid compounds is the presence of substituted phenyl rings, often linked directly to the heterocycles or through a linker, where substituents like halogens, methyl, and methoxy groups play a key role in modulating activity. mdpi.com

In some cases, the presence of a triazole moiety is crucial for activity. For example, in a series of antimicrobial compounds, a derivative containing an additional 1-(p-tolyl)-5-methyl-1,2,3-triazol-4-yl moiety demonstrated better antifungal activity, potentially by creating a closer structural resemblance to the antifungal drug fluconazole. nih.gov The 1,2,3-triazole unit can also be used as a stable replacement for other chemical linkers, such as a trans-butadiene bridge, to connect a benzothiazole (B30560) core to other parts of a molecule, offering greater photostability for imaging applications. nih.gov

Table 2: Research Findings on Thiazole-Triazole Hybrids
Compound SeriesBiological ActivityKey SAR FindingReference
2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole derivativesAntifungalAn additional triazole moiety induced a closer resemblance to fluconazole, enhancing antifungal activity against C. albicans. nih.gov
Thiazole clubbed with 1,2,3-triazoleAntimicrobialThe 1,2,3-triazole is a versatile moiety for designing potent antimicrobial compounds; activity is often modulated by substituents on attached phenyl rings. mdpi.com
Benzothiazole-triazole derivativesTau Protein ImagingReplacing a trans-butadiene bridge with a 1,2,3-triazole offered greater photostability for potential imaging probes. nih.gov

Fusing a benzene ring to the thiazole core creates benzothiazole, a scaffold of significant interest in medicinal chemistry due to its wide range of pharmacological properties. nih.govderpharmachemica.com Benzothiazole derivatives have demonstrated antitumour, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities, among others. jchemrev.comjchemrev.com This versatility allows for the design of compounds with high therapeutic efficacy and selectivity for specific biological targets. jchemrev.com The structure-activity relationship of benzothiazoles often reveals that modifications at the C-2 position of the ring result in changes to its bioactivity. derpharmachemica.com For instance, the presence of a methoxy group on the benzothiazole moiety has been linked to potent antimicrobial activity. nih.gov

While less extensively detailed in the provided context, imidazothiazole, which features a fused imidazole and thiazole ring, is another important scaffold. The fusion of these heterocyclic systems creates unique chemical properties that are leveraged in the development of biologically active compounds.

Computational Contributions to SAR Understanding

Computational chemistry provides powerful tools to predict and explain the structure-activity relationships of molecules like this compound and its derivatives. By calculating various molecular properties and simulating interactions with biological targets, these methods offer insights that guide the rational design of new compounds.

Quantum chemical descriptors derived from methods like Density Functional Theory (DFT) are essential in modern QSAR studies. imist.matandfonline.com Among the most important are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The LUMO energy reflects a molecule's ability to accept an electron, indicating its electrophilicity. researchgate.net The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and greater polarizability, which can enhance biological activity. nih.gov These descriptors are frequently used to build predictive QSAR models. For instance, a study on thiazole derivatives used descriptors including molar refractivity (MR), LogP, and ELUMO to develop a model that successfully predicted biological activity against the Pin1 enzyme. imist.ma

Table 3: Key Quantum Chemical Descriptors and Their Significance
DescriptorSignificance in SARReference
EHOMO (Energy of HOMO)Indicates the ability to donate an electron. nih.govresearchgate.net
ELUMO (Energy of LUMO)Indicates the ability to accept an electron (electrophilicity). researchgate.net
HOMO-LUMO Energy Gap (ΔE)Correlates with chemical reactivity, kinetic stability, and bioactivity. A smaller gap often implies higher reactivity. nih.govresearchgate.net

Computational methods, particularly molecular docking, are used to visualize and analyze how a ligand (such as a thiazole derivative) fits into the active site of a biological receptor. researchgate.netacademie-sciences.fr These simulations provide a molecular interaction profile, revealing key binding interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, docking studies of 1,3-thiazole derivatives into the active site of butyrylcholinesterase (BChE) showed that aromatic amino acids surrounded the thiazole subunit, and a crucial hydrogen bond formed between the amine (-NH) group of the ligand and a histidine residue (His438) in the active site. academie-sciences.fr Similarly, the thiazole ring itself can participate in stabilizing intramolecular interactions, such as N–H⋯NTzl hydrogen bonds, which influence the molecule's preferred conformation and, consequently, its ability to bind to a receptor. nih.gov By correlating quantum chemical descriptors with these detailed interaction profiles, researchers can gain a deeper understanding of why certain structural modifications lead to enhanced biological activity. academie-sciences.fr

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of small molecule ligands to the active site of a protein or other macromolecular target.

Prediction of Binding Modes with Macromolecular Targets

A comprehensive search of published scientific literature did not yield specific molecular docking studies for 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine. While research exists on other thiazole (B1198619) derivatives, showing their potential interactions with various biological targets, no data is available that specifically details the predicted binding modes of this particular compound with any macromolecular targets. nih.govnih.govresearchgate.netresearchgate.netimpactfactor.orgnih.gov

Analysis of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

The analysis of intermolecular interactions is critical for understanding the stability of a ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. A review of the literature found no specific studies that analyze the intermolecular interactions between this compound and any biological targets. General studies on related thiazole compounds often highlight the role of the thiazole ring in forming such interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique allows for the study of conformational changes, stability of molecular complexes, and the dynamic behavior of molecules in different environments. No specific molecular dynamics simulation studies focused on the conformational analysis or stability of this compound were identified in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize lead compounds in drug discovery. The scientific literature does not appear to contain any QSAR models that specifically include this compound as part of the training or test set. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Electronic Structure Characterization

DFT calculations can provide detailed information about the electronic properties of a molecule, such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. Despite the utility of this method, no specific studies employing DFT calculations to characterize the electronic structure of this compound were found during the literature review. epu.edu.iqresearchgate.netekb.egnih.gov

Energetic Landscape of Reaction Pathways

An analysis of the energetic landscape of reaction pathways involves mapping the potential energy of a system as it transforms from reactants to products. This includes identifying transition states, intermediates, and the activation energies associated with each step. This information is fundamental to understanding reaction mechanisms, predicting reaction rates, and optimizing synthetic routes. Despite the importance of such studies, no specific research detailing the energetic profiles of reactions involving this compound has been found. General principles of thiazole chemistry would apply, but a specific energetic landscape is unique to the molecule and its reacting partners.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These can range from simple physicochemical properties to complex quantum mechanical parameters. They are extensively used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to predict the biological activity or physical properties of compounds. While basic properties can be estimated by various software, a dedicated scientific study on the prediction and validation of a comprehensive set of molecular descriptors for this compound, including detailed research findings, is not present in the current body of scientific literature.

Applications in Chemical Sciences Beyond Biological Research

Building Blocks in Complex Organic Synthesis

The thiazole (B1198619) moiety is a significant scaffold in organic synthesis due to its unique electronic and steric properties. Compounds like 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine serve as versatile building blocks for constructing more complex molecular architectures.

Thiazole derivatives are frequently employed as precursors in multi-step synthetic pathways. Their functional groups, such as the amine group in this compound, provide a reactive handle for further chemical transformations. For instance, thiazoles can be key starting materials in the synthesis of highly functionalized heterocyclic systems. A notable example is the use of thiazole precursors in sequential reactions, such as the Hantzsch thiazole synthesis followed by a Biginelli multicomponent reaction, to create complex molecules like 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones without the need to isolate intermediates. nih.gov

The reactivity of the thiazole core allows it to be a foundational element in the assembly of various derivatives. For example, related compounds like 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, derived from a 5-acetyl-4-methylthiazole, serve as versatile intermediates. nih.govnih.gov These intermediates can react with a range of nucleophiles, including heterocyclic amines and thiosemicarbazone derivatives, to produce more elaborate structures such as di- and trithiazoles. nih.gov This demonstrates the role of functionalized thiazoles as key intermediates in constructing larger, more complex molecular frameworks.

In modern drug discovery and chemical biology, the generation of compound libraries is crucial for identifying new molecules with desired properties. The thiazole ring is an interesting and valuable scaffold for this purpose. researchgate.net Its structural rigidity and ability to be substituted at various positions make it an ideal core for creating diverse libraries of compounds.

The hybridization of the thiazole scaffold with other privileged structures, such as piperazine, is a strategy used to generate novel molecular entities with potentially enhanced activities. researchgate.net By using a central core and reacting it with various thiazole-containing building blocks, chemists can rapidly generate a library of related compounds. This approach is instrumental in high-throughput screening campaigns to discover new lead compounds in various fields, including materials science and agrochemistry.

Contributions to Agrochemical Research

Thiazole-containing compounds have found applications in the agricultural sector as active ingredients in pesticides, herbicides, and fungicides. chemimpex.com The thiazole ring is a component of some commercial agrochemicals, and research continues to explore new derivatives for enhanced efficacy and better environmental profiles. For example, novel β-naphthol derivatives incorporating a benzothiazolylamino group have been synthesized and evaluated as potential pesticidal agents. nih.gov Similarly, compounds containing the imidazo[2,1-b]thiazole (B1210989) scaffold are recognized for their utility in agrochemicals. mdpi.com The structural features of this compound make it a candidate for derivatization to explore potential agrochemical applications.

Role in the Development of Dyes and Pigments

The conjugated system present in the aromatic thiazole ring allows its derivatives to function as chromophores (color-bearing groups), a key feature for dyes and pigments. nih.govprimescholars.com Azo dyes, which constitute the largest class of synthetic organic dyes, can be synthesized using heterocyclic amines as starting materials. researchgate.net

The synthesis of thiazole-based azo dyes typically involves the diazotization of an amino-thiazole derivative, followed by a coupling reaction with a suitable aromatic compound, such as a naphthol or another amine. researchgate.netresearchgate.net For example, novel azo dyes have been produced by coupling diazotized 2-aminothiazole (B372263) derivatives with curcumin. researchgate.net The resulting dyes can be used for coloring various materials, including textiles like polyester (B1180765) and nylon fabrics. researchgate.netresearchgate.net The amino group on this compound makes it a suitable precursor for diazotization, positioning it as a potential building block for creating new azo dyes with specific color properties and applications.

Dye Synthesis StepDescriptionRelevance of this compound
Diazotization Conversion of a primary aromatic amine (Ar-NH₂) into a diazonium salt (Ar-N₂⁺) using nitrous acid.The primary amine group on the compound can undergo this reaction.
Diazo Coupling The diazonium salt reacts with a coupling component (e.g., phenols, aromatic amines) to form an azo compound (Ar-N=N-Ar').The resulting diazonium salt could be coupled with various agents to form novel dyes.

Potential in Materials Science

The unique properties of heterocyclic compounds are being increasingly exploited in materials science. Thiazole derivatives are investigated for the development of novel materials, including polymers and organic electronics, due to their electronic characteristics and stability. chemimpex.com

The thiazole ring, being an electron-rich aromatic system, can impart specific electronic properties to larger molecules and polymers. This makes thiazole-containing compounds attractive for applications in organic electronics. Research into heteroaromatic compounds like thiazolo[5,4-d]thiazoles is growing due to their potential in this field. mdpi.com These materials are synthesized for their potential use in electronic devices where specific conductivity or light-emitting properties are required. The incorporation of structures like this compound into polymer backbones or as side chains could be a strategy to tune the electronic and physical properties of new materials.

Exploration in Optical Materials

The investigation of thiazole-containing compounds for applications in optical materials is a growing field of interest. While direct studies on the nonlinear optical (NLO) properties of this compound are not extensively documented, research on structurally related thiazole derivatives provides a strong basis for its potential in this area. The inherent electronic characteristics of the thiazole ring, combined with the potential for intramolecular charge transfer, are key features that underpin their suitability for NLO applications.

Thiazolidine (B150603) amides, which share the core thiazole structure, have been the subject of quantum chemical calculations to assess their NLO properties. These studies have revealed that substituents on the thiazole ring play a crucial role in determining the first hyperpolarizability (βtot), a measure of a molecule's NLO response. For instance, the presence of electron-donating and electron-accepting groups can significantly enhance the NLO characteristics of these compounds. The amino group in this compound can act as an electron-donating group, which, in conjunction with the electron-accepting nature of the thiazole ring, could lead to desirable NLO properties.

Theoretical studies on other heterocyclic compounds have demonstrated that a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often associated with greater reactivity and enhanced NLO effects. The specific electronic properties of this compound, influenced by its methyl and aminoethane substituents, would dictate its HOMO-LUMO gap and, consequently, its potential as an NLO material. Further experimental and computational studies are necessary to fully elucidate the NLO capabilities of this specific compound.

Ligands and Probes in Biochemical Assays

The structural features of this compound make it a promising candidate for use as a ligand in the formation of coordination complexes and as a probe in biochemical assays. The nitrogen and sulfur atoms within the thiazole ring, along with the nitrogen atom of the amino group, provide potential coordination sites for metal ions.

The ability of aminothiazole derivatives to form stable complexes with various transition metals has been well-documented. These complexes can exhibit interesting geometries and electronic properties, which are influenced by the nature of the metal ion and the ligand itself. The formation of such complexes with this compound could lead to novel materials with applications in catalysis, materials science, and as therapeutic agents. The study of mixed-ligand complexes, where more than one type of ligand is coordinated to a central metal ion, has also shown that such structures can possess enhanced stability and selectivity.

In the context of biochemical assays, thiazole derivatives are increasingly being utilized in the development of fluorescent probes for the detection of biologically important molecules. For example, benzothiazole-based probes have been successfully designed for the sensitive and selective detection of species like hydrogen peroxide and cysteine in living cells. These probes often operate on a "turn-on" fluorescence mechanism, where a significant enhancement in fluorescence intensity is observed upon interaction with the target analyte.

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is paramount for the accessibility and application of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine. Future research should focus on moving beyond traditional methods, such as the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of α-haloketones with thioamides. synarchive.comorganic-chemistry.org While effective, these methods can have limitations regarding substrate scope and environmental impact.

Promising future directions include the exploration of greener synthetic techniques. chemscene.com Methodologies like microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly solvents and catalysts could offer significant advantages in terms of reaction times, yields, and sustainability. chemscene.comnih.gov One-pot, multi-component reactions are another attractive avenue, streamlining the synthesis process and reducing waste. organic-chemistry.orgmdpi.com Furthermore, the development of catalytic methods, for instance, using copper or palladium catalysts for C-H bond activation and C-N/C-S bond formation, could provide highly efficient and selective pathways to the target molecule and its derivatives. organic-chemistry.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Green Chemistry Techniques Reduced environmental impact, improved safety, potential for lower cost.Development of reactions in aqueous media, use of biodegradable catalysts, and solvent-free conditions.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, improved purity.Optimization of reaction parameters (temperature, time, power) for the synthesis of the target compound.
Multi-Component Reactions Increased efficiency, reduced waste, simplified purification.Design of novel one-pot procedures for the convergent synthesis of functionalized thiazoles.
Advanced Catalysis High selectivity, mild reaction conditions, broad substrate scope.Exploration of transition metal catalysts for novel bond formations in the synthesis of the thiazole core.

Design and Synthesis of Advanced Analogues

The synthesis of advanced analogues of this compound is a critical step in exploring its structure-activity relationships (SAR). By systematically modifying the core structure, researchers can probe the influence of different functional groups on the compound's properties. Future work should involve the targeted synthesis of analogues with variations at key positions of the thiazole ring and the ethylamine (B1201723) side chain. For instance, introducing different substituents at the C4 and C5 positions of the thiazole ring can significantly impact its electronic and steric properties. nih.gov

Moreover, modifications to the ethylamine side chain, such as N-alkylation, N-acylation, or the introduction of different functional groups, could lead to compounds with altered characteristics. mdpi.com The synthesis of a library of such analogues would be invaluable for systematic screening and the identification of compounds with enhanced properties for various applications.

Analogue TypeRationale for SynthesisPotential Impact on Properties
C4/C5-Substituted Analogues To investigate the influence of electronic and steric effects on the thiazole ring.Altered reactivity, and interaction with biological targets or materials.
N-Functionalized Analogues To explore the role of the amine group in the compound's activity.Modified solubility, and binding affinity.
Chiral Analogues To study the impact of stereochemistry.Enantioselective interactions and applications.
Hybrid Molecules To combine the properties of the thiazole core with other pharmacophores.Novel or enhanced biological activities or material properties.

Deeper Mechanistic Insights into Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new ones. While the general mechanism of the Hantzsch thiazole synthesis is known, detailed studies on the specific intermediates and transition states involved in the formation of this particular compound are lacking. synarchive.commdpi.comresearchgate.net

Future research could employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational methods to elucidate the reaction pathways. researchgate.net Investigating the mechanism of reactions involving the amine and thiazole moieties, such as N-alkylation, electrophilic substitution, and potential ring-opening reactions, would also be of significant interest. pharmaguideline.com A deeper mechanistic understanding will enable more precise control over reaction outcomes and the rational design of more efficient synthetic strategies.

Expanding Computational Studies for Predictive Modeling

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new chemical entities. For this compound, computational studies can provide valuable insights into its structure, properties, and potential interactions. Future research should focus on the use of Density Functional Theory (DFT) and other quantum chemical methods to predict the compound's electronic properties, reactivity, and spectroscopic signatures. chromatographyonline.comresearchgate.net

Furthermore, the development of quantitative structure-activity relationship (QSAR) models can help in predicting the properties of novel analogues before their synthesis, thereby guiding the design of more effective compounds. mdpi.com Molecular docking simulations can be employed to predict the binding modes and affinities of the compound and its analogues with various targets, which is particularly relevant for potential biological applications. americanpharmaceuticalreview.comnih.govresearchgate.net

Computational MethodResearch GoalExpected Outcome
Density Functional Theory (DFT) To understand the electronic structure and reactivity.Prediction of spectroscopic properties, reaction mechanisms, and molecular orbitals.
Quantitative Structure-Activity Relationship (QSAR) To correlate chemical structure with properties.Predictive models for guiding the design of new analogues with desired characteristics.
Molecular Docking To predict interactions with molecular targets.Identification of potential binding sites and estimation of binding affinities.
Molecular Dynamics (MD) Simulations To study the dynamic behavior of the molecule and its complexes.Insights into conformational changes and the stability of interactions over time.

Investigation of Emerging Non-Biological Applications

While thiazole derivatives are well-known for their biological activities, there is a growing interest in their non-biological applications. Future research on this compound should explore its potential in materials science and catalysis. The thiazole ring is a component of some semiconducting conjugated polymers, and functionalized thiazoles can be used in the development of novel organic electronic materials. wikipedia.org

The chiral nature of this compound also suggests its potential use as a chiral auxiliary or ligand in asymmetric catalysis. wikipedia.org The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions, making it a candidate for the development of new catalysts for various organic transformations. The investigation of its properties in coordination chemistry could lead to the discovery of novel metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional properties.

Development of Advanced Analytical Techniques for Characterization

The development of robust and sensitive analytical methods is essential for the characterization and quality control of this compound and its derivatives. Future research in this area should focus on the application of advanced spectroscopic and chromatographic techniques. High-resolution mass spectrometry (HRMS) and multi-dimensional NMR spectroscopy will be crucial for the unambiguous structural elucidation of new analogues and reaction products. nih.govmdpi.com

Given that this compound is a chiral compound, the development of efficient methods for enantiomeric separation and analysis is of high importance. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using various chiral stationary phases should be explored to achieve baseline separation of the enantiomers. nih.govchromatographyonline.comresearchgate.netazypusa.com Capillary electrophoresis (CE) also presents a powerful alternative for chiral separations, offering high efficiency and low sample consumption. americanpharmaceuticalreview.comnih.gov The development of these advanced analytical techniques will be critical for ensuring the stereochemical purity of the compound, which is often a key factor in its application.

Analytical TechniquePurposeKey Research Focus
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and elemental composition.Fragmentation pathway analysis for structural confirmation.
Multi-dimensional NMR Spectroscopy To elucidate the detailed 3D structure and connectivity.NOESY and ROESY experiments for stereochemical assignments.
Chiral High-Performance Liquid Chromatography (HPLC) To separate and quantify the enantiomers.Screening of different chiral stationary phases and mobile phase optimization.
Supercritical Fluid Chromatography (SFC) To achieve fast and efficient chiral separations.Method development for high-throughput enantiomeric excess determination.
Capillary Electrophoresis (CE) To provide an alternative high-efficiency method for chiral analysis.Optimization of chiral selectors and background electrolytes for baseline separation.

Q & A

Q. What are the established synthetic routes for 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols starting from heterocyclic precursors. A common approach includes:

  • Step 1: Formation of the thiazole core via cyclization of thioamides or thioureas with α-halo ketones.
  • Step 2: Introduction of the ethylamine side chain via nucleophilic substitution or reductive amination.
  • Key Variables:
    • Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
    • Temperature: Controlled heating (60–100°C) minimizes side reactions .
    • Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve cyclization yields .
  • Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Reference Data:

PropertyValueSource
Molecular FormulaC₆H₉N₃S
SMILESCC1=NN=C(S1)C(C)N
Boiling Point (predicted)~185°C (similar analogs)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assigns proton environments (e.g., thiazole ring protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm) and confirms amine functionality .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode detects [M+H]⁺ (m/z 156.1 for C₆H₉N₃S) .
  • IR Spectroscopy: Identifies N-H stretches (~3350 cm⁻¹) and C=S vibrations (~680 cm⁻¹) .
  • Elemental Analysis: Validates purity (>98% C, H, N, S content) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Methodological Answer:

  • Temperature: Store at 4°C in airtight containers to prevent degradation .
  • Light Sensitivity: Use amber vials to avoid photolytic cleavage of the thiazole ring .
  • Moisture Control: Desiccants (e.g., silica gel) mitigate hydrolysis of the amine group .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to address low yields or impurities?

Methodological Answer:

  • Yield Improvement:
    • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves cyclization efficiency .
    • Catalyst Screening: Test Pd/C or Ni catalysts for reductive amination steps .
  • Impurity Mitigation:
    • HPLC Monitoring: Reverse-phase C18 columns (ACN/water gradient) detect byproducts early .
    • Alternative Solvents: Switch from DMF to ionic liquids (e.g., [BMIM][BF₄]) to suppress side reactions .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Studies: Compare with analogs (e.g., 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride or oxadiazole derivatives ).
  • Assay Standardization:
    • Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .
    • Validate bioactivity via orthogonal methods (e.g., SPR and fluorescence polarization) .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to thiazole-sensitive targets (e.g., kinases or GPCRs) .
  • MD Simulations: GROMACS assesses stability of ligand-protein complexes (50 ns trajectories, AMBER force field) .
  • QSAR Modeling: Utilize descriptors (e.g., logP, polar surface area) to predict bioavailability .

Q. How does substituent variation on the thiazole ring impact physicochemical properties?

Methodological Answer:

  • Lipophilicity: Methyl/ethyl groups at position 5 increase logP (e.g., 1-(4-tert-butyl-1,3-thiazol-2-yl)ethan-1-amine: logP = 2.8 vs. 1.9 for parent compound) .
  • Solubility: Electron-withdrawing groups (e.g., -Cl) enhance aqueous solubility but reduce membrane permeability .
  • Bioactivity: 5-Methyl substitution improves antimicrobial potency (MIC = 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.